Cas no 357405-57-3 (1-(thiophen-3-yl)prop-2-en-1-one)

1-(Thiophen-3-yl)prop-2-en-1-one is a versatile organic compound featuring a thiophene ring conjugated with a propenone moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for heterocyclic compounds and functional materials. The presence of the α,β-unsaturated ketone group enables Michael additions and cyclization reactions, while the thiophene ring contributes to electronic properties useful in materials science. Its stability and well-defined reactivity make it valuable for pharmaceutical intermediates, agrochemicals, and conjugated polymer research. The compound is typically handled under inert conditions due to its sensitivity to polymerization. Its synthesis and derivatization potential are well-documented in peer-reviewed literature.
1-(thiophen-3-yl)prop-2-en-1-one structure
357405-57-3 structure
Product Name:1-(thiophen-3-yl)prop-2-en-1-one
CAS No:357405-57-3
MF:C7H6OS
MW:138.186940670013
CID:1477344
PubChem ID:22489927
Update Time:2025-05-20

1-(thiophen-3-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(3-thienyl)-
    • 1-(thiophen-3-yl)prop-2-en-1-one
    • AKOS014915447
    • EN300-1248927
    • 1-(3-Thienyl)-2-propen-1-one
    • 357405-57-3
    • 3-thienylacrolein
    • DTXSID201309295
    • CS-0267135
    • SCHEMBL6050171
    • WNCFOCZPFPWLPA-UHFFFAOYSA-N
    • Inchi: 1S/C7H6OS/c1-2-7(8)6-3-4-9-5-6/h2-5H,1H2
    • InChI Key: WNCFOCZPFPWLPA-UHFFFAOYSA-N
    • SMILES: S1C=CC(C(C=C)=O)=C1

Computed Properties

  • Exact Mass: 138.01398
  • Monoisotopic Mass: 138.01393598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 1-(thiophen-3-yl)prop-2-en-1-one

Introduction to 1-(thiophen-3-yl)prop-2-en-1-one (CAS No. 357405-57-3) and Its Emerging Applications in Chemical Biology

1-(thiophen-3-yl)prop-2-en-1-one, identified by the chemical compound code CAS No. 357405-57-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of α,β-unsaturated ketones fused with a thiophene ring, which makes it a versatile scaffold for medicinal chemistry and drug discovery. The presence of the thiophene moiety introduces electronic and steric effects that can modulate the reactivity and binding affinity of the molecule, making it an attractive candidate for further exploration.

The molecular structure of 1-(thiophen-3-yl)prop-2-en-1-one consists of a propenone group connected to a thiophene ring at the third position. This configuration allows for diverse functionalization possibilities, enabling chemists to design derivatives with tailored biological properties. The conjugation between the thiophene ring and the carbonyl group in the propenone moiety enhances the molecule's ability to interact with biological targets, such as enzymes and receptors, through π-stacking and hydrogen bonding interactions.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(thiophen-3-yl)prop-2-en-1-one and its derivatives. One of the most promising areas of research is its application in anti-inflammatory and anti-cancer therapies. Studies have demonstrated that compounds containing a thiophene ring can exhibit significant inhibitory effects on various inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases. Additionally, the α,β-unsaturated ketone moiety has been shown to possess chemotherapeutic properties, capable of inducing apoptosis in cancer cells by disrupting mitochondrial function.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-(thiophen-3-yl)prop-2-en-1-one with biological targets with high accuracy. Molecular docking studies have revealed that this compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and cancer progression. These findings suggest that 1-(thiophen-3-yl)prop-2-en-1-one could be a lead compound for developing novel anti-inflammatory agents.

Moreover, the synthesis of 1-(thiophen-3-yl)prop-2-en-1-one derivatives has been optimized using various synthetic strategies, including cross-coupling reactions and cyclization techniques. These methods have allowed for the generation of a library of compounds with diverse structural motifs, enabling high-throughput screening for bioactivity. The development of efficient synthetic routes has made it feasible to explore the full potential of this scaffold in drug discovery.

The biological evaluation of 1-(thiophen-3-yl)prop-2-en-1-one has shown promising results in preclinical studies. In vitro assays have indicated that this compound exhibits potent inhibitory activity against several enzymes involved in inflammation and cancer metabolism. For instance, studies have reported that derivatives of 1-(thiophen-3-yloxy)propa-none demonstrate significant COX inhibition, comparable to some well-known nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, some derivatives have shown selective toxicity against certain cancer cell lines, suggesting their potential as chemotherapeutic agents.

One particularly intriguing aspect of 1-(thiophenyl)propa-none derivatives is their ability to modulate mitochondrial function in cancer cells. By interfering with mitochondrial respiration and ATP production, these compounds can induce apoptosis in cancer cells while sparing healthy cells. This selective toxicity makes them attractive candidates for developing next-generation anticancer drugs that target mitochondrial dysfunction.

The role of thiophene-based compounds in medicinal chemistry cannot be overstated. Thiophenes are known for their ability to enhance drug-like properties such as solubility, bioavailability, and metabolic stability. The incorporation of a thiophene ring into bioactive molecules often improves their pharmacokinetic profiles, making them more suitable for clinical use. As a result, 1-(thiophenyl)-propa-none derivatives continue to be explored as lead compounds for various therapeutic applications.

Recent research has also highlighted the potential of 1-(thiophenyl)-propa-none derivatives in treating neurological disorders. Studies have suggested that these compounds can cross the blood-brain barrier and interact with central nervous system (CNS) targets involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these derivatives to modulate neurotransmitter systems makes them promising candidates for developing novel therapeutics for CNS disorders.

In conclusion, 1-(thiophenyl)-propa-none (CAS No: 357405 -57 -3) is a multifaceted compound with significant potential in chemical biology and drug discovery . Its unique structural features make it an ideal scaffold for designing molecules with tailored biological activities . Further research is warranted to fully elucidate its therapeutic potential , particularly in anti-inflammatory , anticancer , and neuroprotective applications . As synthetic methodologies continue to advance , it is expected that more innovative derivatives will be developed , expanding its utility across various therapeutic domains . p >

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